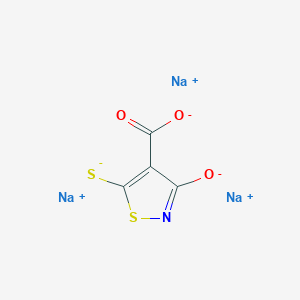
Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate is a chemical compound with the molecular formula C4H2NNa3O3S2 It is known for its unique structure, which includes an isothiazole ring substituted with oxido and sulfido groups, as well as a carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate typically involves the reaction of 3-oxido-5-sulfidoisothiazole-4-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-oxido-5-sulfidoisothiazole-4-carboxylic acid+NaOH→Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfido group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, where the oxido group is reduced to form hydroxyl derivatives.
Substitution: The isothiazole ring can participate in substitution reactions, where the oxido or sulfido groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted isothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate is used as a building block in organic synthesis. Its unique functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. The isothiazole ring is known to exhibit biological activity, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound’s potential antimicrobial properties also make it of interest in medicinal chemistry. Researchers are investigating its use in the development of new drugs to combat bacterial infections.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate involves its interaction with biological targets, such as enzymes or cellular membranes. The compound’s isothiazole ring can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts essential biological processes in microorganisms, contributing to its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
3-oxido-5-sulfidoisothiazole-4-carboxylic acid: The parent compound without the sodium salt.
Sodium 3-oxido-5-sulfidoisothiazole-4-sulfonate: A similar compound with a sulfonate group instead of a carboxylate group.
Sodium 3-oxido-5-sulfidoisothiazole-4-phosphate: A similar compound with a phosphate group instead of a carboxylate group.
Uniqueness: Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both oxido and sulfido groups, along with the carboxylate group, makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
76857-14-2 |
|---|---|
Molekularformel |
C4H3NNa3O3S2 |
Molekulargewicht |
246.2 g/mol |
IUPAC-Name |
trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C4H3NO3S2.3Na/c6-2-1(3(7)8)4(9)10-5-2;;;/h5-6H,(H,7,8);;; |
InChI-Schlüssel |
IYZCGABMLOIJSU-UHFFFAOYSA-N |
SMILES |
C1(=C(NSC1=S)O)C(=O)[O-].C1(=C(NSC1=S)O)C(=O)[O-].C1(=C(NSC1=S)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1(=C(NSC1=S)O)C(=O)O.[Na].[Na].[Na] |
Synonyme |
2,3-Dihydro-5-mercapto-3-oxo-4-isothiazolecarboxylic Acid Sodium Salt (1:3) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















